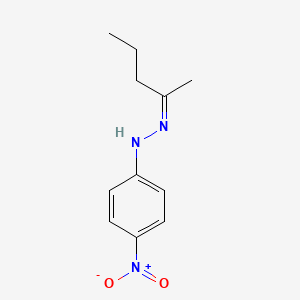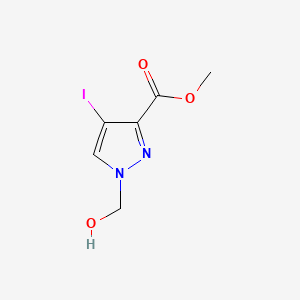
(2Z)-1-(4-nitrophenyl)-2-(pentan-2-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone 2-(4-nitrophenyl)hydrazone is an organic compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 . This compound is a derivative of 2-pentanone, where the hydrazone group is substituted with a 4-nitrophenyl group. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-pentanone 2-(4-nitrophenyl)hydrazone typically involves the reaction of 2-pentanone with 4-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods for hydrazones, including 2-pentanone 2-(4-nitrophenyl)hydrazone, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency and simplicity .
Chemical Reactions Analysis
2-Pentanone 2-(4-nitrophenyl)hydrazone undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. Common reagents used in these reactions include hydrazine, potassium hydroxide, and various organic solvents .
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with hydrazine to form hydrazone derivatives.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Wolff-Kishner reduction converts the hydrazone to an alkane by removing the carbonyl oxygen as water .
Scientific Research Applications
2-Pentanone 2-(4-nitrophenyl)hydrazone has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-pentanone 2-(4-nitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone . The hydrazone can further undergo reactions such as the Wolff-Kishner reduction, where it is converted to an alkane by the loss of nitrogen gas and protonation .
Comparison with Similar Compounds
2-Pentanone 2-(4-nitrophenyl)hydrazone can be compared with other similar hydrazone compounds, such as:
2-Pentanone 2,4-dinitrophenylhydrazone: This compound has two nitro groups on the phenyl ring, making it more reactive in certain chemical reactions.
Benzaldehyde 4-nitrophenylhydrazone: This compound has a benzaldehyde group instead of a pentanone group, which affects its reactivity and applications.
Acetone 4-nitrophenylhydrazone: This compound has an acetone group, making it more volatile and less stable compared to 2-pentanone 2-(4-nitrophenyl)hydrazone.
The uniqueness of 2-pentanone 2-(4-nitrophenyl)hydrazone lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-nitro-N-[(Z)-pentan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H15N3O2/c1-3-4-9(2)12-13-10-5-7-11(8-6-10)14(15)16/h5-8,13H,3-4H2,1-2H3/b12-9- |
InChI Key |
SVHKFVVSPMRRIG-XFXZXTDPSA-N |
Isomeric SMILES |
CCC/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B10901057.png)
![tert-butyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10901067.png)
![5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901070.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10901074.png)
![N-(3-fluorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10901079.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B10901095.png)

![4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)
